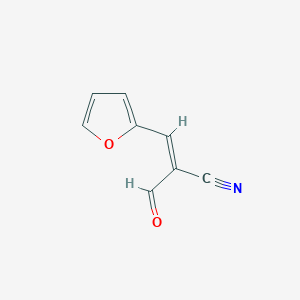

(Z)-2-formyl-3-(furan-2-yl)prop-2-enenitrile

Description

(Z)-2-Formyl-3-(furan-2-yl)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative characterized by a conjugated enenitrile backbone, a formyl group at the C2 position, and a furan-2-yl substituent at C2. Its Z-configuration ensures spatial proximity of the formyl and nitrile groups, influencing electronic properties and intermolecular interactions.

Properties

IUPAC Name |

(Z)-2-formyl-3-(furan-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c9-5-7(6-10)4-8-2-1-3-11-8/h1-4,6H/b7-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDACVGXCCPUBBA-DAXSKMNVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C(C=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C(\C=O)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-formyl-3-(furan-2-yl)prop-2-enenitrile typically involves the reaction of furan-2-carbaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-formyl-3-(furan-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: 2-formyl-3-(furan-2-yl)prop-2-enoic acid.

Reduction: 2-formyl-3-(furan-2-yl)prop-2-enamine.

Substitution: 5-bromo-2-formyl-3-(furan-2-yl)prop-2-enenitrile.

Scientific Research Applications

Chemistry

(Z)-2-formyl-3-(furan-2-yl)prop-2-enenitrile is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology

In biological research, this compound is investigated for its potential as a fluorescent probe for detecting metal ions and other analytes. Its unique structure allows it to interact selectively with specific biological targets .

Medicine

Research has shown that derivatives of this compound exhibit antitumor activity. These derivatives are being explored as potential anticancer agents due to their ability to inhibit the growth of cancer cells .

Industry

In the industrial sector, this compound is used in the development of new materials with specific optical and electronic properties. Its derivatives are studied for applications in optoelectronic devices and sensors.

Mechanism of Action

The mechanism of action of (Z)-2-formyl-3-(furan-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. For instance, its antitumor activity is attributed to its ability to inhibit microtubule synthesis, thereby preventing cell division and inducing apoptosis in cancer cells . The compound’s fluorescent properties are due to its ability to form stable complexes with metal ions, which enhances its fluorescence intensity .

Comparison with Similar Compounds

Crystallographic and Conformational Analysis

- Compound I (): Exists in anti and syn conformers in the solid state due to solvent interactions (e.g., dichloromethane). Strong π-π stacking between diphenylamino groups and pyridine cores, stabilizing the crystal lattice .

- This compound: The furan oxygen likely participates in C–H···O hydrogen bonds, similar to patterns observed in carbazole derivatives ().

Solvent and Stability Effects

- Compound I (): Stability in polar solvents (e.g., methanol, DMSO) correlates with solute-solvent hydrogen bonding.

- Target Compound : The formyl group may increase solubility in polar aprotic solvents (e.g., DMF, THF) but reduce stability in protic solvents due to hydrolysis risks .

Comparative Data Table

Methodological Considerations

- Crystallography : Structures were refined using SHELXL () and visualized via ORTEP-3 ().

- DFT Calculations : Gaussian09 () provided HOMO-LUMO data, though solvent models (e.g., PCM) may introduce variability.

- Hydrogen Bond Analysis : Graph set theory () clarifies packing motifs in analogues like Compound I .

Biological Activity

(Z)-2-formyl-3-(furan-2-yl)prop-2-enenitrile is an organic compound notable for its unique structure, which includes a furan ring, a formyl group, and a nitrile group. This compound has garnered attention in various fields of research, particularly for its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. Its structure features:

- Furan Ring : A five-membered aromatic ring containing oxygen.

- Formyl Group : A functional group with the structure -CHO.

- Nitrile Group : A functional group characterized by the presence of a carbon triple-bonded to nitrogen (-C≡N).

This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Biochemical Pathways

Research indicates that compounds with similar structures have been utilized in synthesizing antitumor agents. The precise mechanism of action for this compound is still under investigation; however, it is hypothesized that its biological effects may be mediated through interactions with specific cellular targets, potentially influencing pathways associated with cell proliferation and apoptosis.

Pharmacokinetics

Currently, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-characterized. Understanding these properties is crucial for assessing the bioavailability and therapeutic potential of the compound.

Antitumor Activity

Preliminary studies suggest that derivatives of this compound exhibit significant antitumor properties. For instance, certain derivatives have shown efficacy in inhibiting the growth of various cancer cell lines, indicating potential as anticancer agents.

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, a comparison with similar compounds can be insightful. Below is a table summarizing key characteristics:

| Compound Name | Structure Features | Biological Activity | Notes |

|---|---|---|---|

| (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile | Thiazole ring, furan | Antitumor | Similar reactivity but different target specificity |

| 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde | Benzothiazole, furan | Antimicrobial | Exhibits broad-spectrum activity |

| 3-(Furan-2-yl)prop-2-enamide | Furan ring | Anticancer | Related structure showing promising results |

Case Studies and Research Findings

- Antitumor Activity Study : A study investigating derivatives of (Z)-2-formyl-3-(furan-2-yl)prop-2-enamide found that certain modifications significantly enhanced cytotoxicity against human cancer cell lines. The most potent derivative exhibited an IC value comparable to established chemotherapeutics.

- Antimicrobial Efficacy : In a comparative analysis of various furan derivatives, (Z)-2-formyl derivatives showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. Further optimization could enhance their efficacy against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.